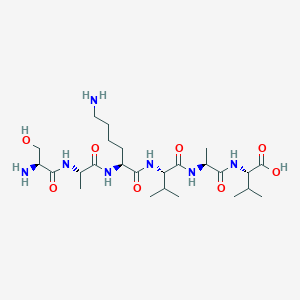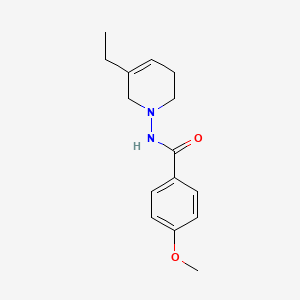
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a pyridine ring substituted with an ethyl group and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an amine, followed by coupling with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,6-Dihydro-1(2H)-pyridinyl)-4-methoxybenzamide: Lacks the ethyl group, which may affect its biological activity.
N-(5-Ethyl-1(2H)-pyridinyl)-4-methoxybenzamide: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
678969-39-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-12-5-4-10-17(11-12)16-15(18)13-6-8-14(19-2)9-7-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
LKBICXCMPOOQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
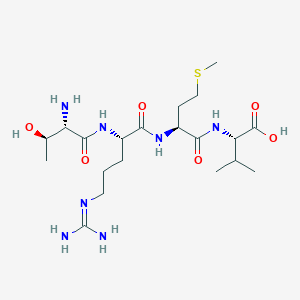
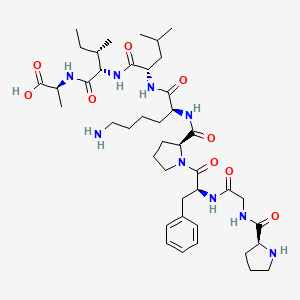
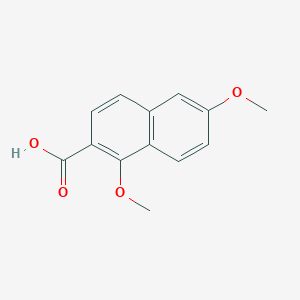
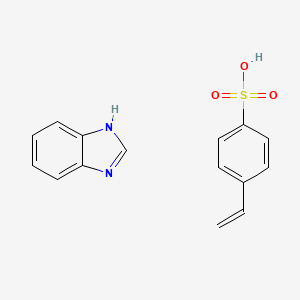
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)

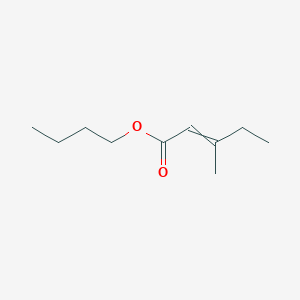
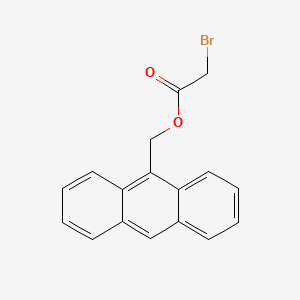
![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
